molecular formula C4H9N5O2 B061879 N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide CAS No. 170637-66-8

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide

Cat. No.: B061879
CAS No.: 170637-66-8
M. Wt: 159.15 g/mol
InChI Key: BDNMMYVAXCOBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of hydroxyl, iminoethyl, and nitrous hydrazide groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide typically involves the reaction of N,N-bis(2-iminoethyl)amine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Preparation of N,N-bis(2-iminoethyl)amine by reacting ethylenediamine with formaldehyde and hydrogen cyanide.
  • Reaction of N,N-bis(2-iminoethyl)amine with nitrous acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitrous hydrazide group to amine derivatives.

    Substitution: The hydroxyl and iminoethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso and nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydroxyl and iminoethyl derivatives.

Scientific Research Applications

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide involves its interaction with molecular targets through its reactive functional groups. The hydroxyl and iminoethyl groups can form hydrogen bonds and coordinate with metal ions, while the nitrous hydrazide group can participate in redox reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.

Comparison with Similar Compounds

N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide can be compared with similar compounds such as:

    N-Hydroxy-N,N-bis(2-aminoethyl)nitrous hydrazide: Similar structure but with aminoethyl groups instead of iminoethyl groups.

    N-Hydroxy-N,N-bis(2-hydroxyethyl)nitrous hydrazide: Contains hydroxyethyl groups instead of iminoethyl groups.

Properties

IUPAC Name

(Z)-[bis(2-iminoethyl)amino]-hydroxyimino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O2/c5-1-3-8(4-2-6)9(11)7-10/h1-2,5-6,10H,3-4H2/b5-1?,6-2?,9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZKFBIWDBPRFU-WVWXDGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=N)N(CC=N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=N)N(CC=N)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627271
Record name N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170637-66-8
Record name N-Hydroxy-N,N-bis(2-iminoethyl)nitrous hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.